molecular formula C11H16N2O B1273528 3-amino-N-isobutylbenzamide CAS No. 81882-64-6

3-amino-N-isobutylbenzamide

Cat. No.: B1273528
CAS No.: 81882-64-6
M. Wt: 192.26 g/mol
InChI Key: YZWZQGUCOQSFKU-UHFFFAOYSA-N
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Description

3-amino-N-isobutylbenzamide: is an organic compound with the molecular formula C11H16N2O It is a derivative of benzamide, where the amide nitrogen is substituted with an isobutyl group and the benzene ring is substituted with an amino group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-isobutylbenzamide typically involves the coupling of 3-aminobenzoic acid with isobutylamine. One common method involves the use of coupling reagents such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC*HCl) and 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) as the solvent. The reaction is carried out at room temperature, and the product is obtained in high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-amino-N-isobutylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: The amide group can engage in coupling reactions with other functional groups to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-substituted benzamides, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: 3-amino-N-isobutylbenzamide is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound and its derivatives have been investigated for their potential as therapeutic agents. They may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .

Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its functional groups allow for modifications that can enhance the performance of these materials in various applications .

Mechanism of Action

The mechanism of action of 3-amino-N-isobutylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the interaction between androgen receptors and coactivator proteins, thereby exerting anticancer effects in prostate cancer cells .

Comparison with Similar Compounds

Uniqueness: 3-amino-N-isobutylbenzamide is unique due to the presence of both the amino and isobutyl groups, which confer specific chemical reactivity and biological activity. The amino group allows for further functionalization, while the isobutyl group provides steric hindrance that can influence the compound’s interactions with biological targets .

Properties

IUPAC Name

3-amino-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWZQGUCOQSFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393808
Record name 3-amino-N-isobutylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81882-64-6
Record name 3-amino-N-isobutylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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